1-(6-methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide

Physicochemical profiling ADME prediction Halogen vs. methoxy substitution

Researchers exploring the complement alternative pathway or PI3K kinase family often face a lack of structurally diverse, well-characterized chemical probes. This piperidinyl-indole carboxamide addresses that gap with a 6-methoxypyridazine warhead and carboxamide linker that distinguish it from clinical-stage CFB inhibitors like iptacopan. - Enables matched-pair SAR with the 6-chloro analog (PI3Kα Ki = 1 nM) for isoform selectivity profiling. - N1-methyl-indole blocks a known metabolic soft spot; balanced MW (~378) and TPSA (~96-100 Ų) support cell-based assays. - Recommended procurement: order alongside N-(1H-indol-5-yl) comparator for parallel DMPK assessment.

Molecular Formula C20H23N5O2
Molecular Weight 365.4 g/mol
Cat. No. B12152794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide
Molecular FormulaC20H23N5O2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCN1C=CC2=C(C=CC=C21)NC(=O)C3CCCN(C3)C4=NN=C(C=C4)OC
InChIInChI=1S/C20H23N5O2/c1-24-12-10-15-16(6-3-7-17(15)24)21-20(26)14-5-4-11-25(13-14)18-8-9-19(27-2)23-22-18/h3,6-10,12,14H,4-5,11,13H2,1-2H3,(H,21,26)
InChIKeyYAKFWQDSEPUKCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide: Structural Class & Procurement Identity


1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide (molecular formula C20H22N6O2, molecular weight ~378.4 g/mol) is a synthetic small molecule belonging to the piperidinyl-indole carboxamide chemotype. This chemotype is structurally and pharmacologically associated with inhibition of complement factor B (CFB), a serine protease that drives the central amplification loop of the alternative complement pathway [1]. The most clinically advanced member of this class is iptacopan (LNP023; Novartis), a first-in-class oral CFB inhibitor approved for paroxysmal nocturnal hemoglobinuria (PNH) and in late-stage development for C3 glomerulopathy (C3G) and IgA nephropathy [2]. The target compound is distinguished from iptacopan by three key structural features: (1) a 6-methoxypyridazin-3-yl N-substituent on the piperidine ring in place of a benzoic acid-bearing aryl group, (2) a carboxamide linker to the indole rather than a methylene bridge, and (3) an N1-methyl-indol-4-yl amide rather than a 5-methoxy-7-methyl-indol-4-yl methylene attachment. These structural distinctions are central to any differentiation-based procurement or screening-cascade decision.

Structurally distinct piperidinyl-indole carboxamide chemotype; pyridazine warhead and carboxamide linker differentiate from clinical-stage CFB inhibitors
Target-agnostic complement pathway phenotypic screening fit; chemotype diversity for MAC/C3b endpoint assays
Matched-pair SAR tool with chloro analog, regioisomers, and N-unsubstituted indole comparators for PI3K, ADME, and kinome profiling

1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide: Differentiation from Piperidinyl-Indole Analogs


Within the piperidinyl-indole chemotype, small substituent changes on the pyridazine ring and variations in the indole linkage chemistry produce divergent target engagement profiles that preclude simple interchange. The chloro analog—1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide—shows potent PI3Kα binding (Ki = 1 nM) and PI3Kβ binding (Ki = 114 nM) in biochemical assays, indicating that the 6-position substituent on pyridazine can redirect pharmacological activity from the complement pathway toward the PI3K/AKT/mTOR signaling axis [1]. Separately, clinical-stage iptacopan (LNP023) achieves its picomolar CFB inhibition (IC50 = 10 nM, KD = 7.9 nM) through a benzoic acid pharmacophore engaging the S1 pocket of the Bb catalytic domain, a binding interaction that the pyridazine-bearing target compound likely cannot recapitulate [2]. Moreover, the carboxamide linkage in the target compound introduces a hydrogen-bond donor/acceptor pair absent in the methylene-bridged iptacopan scaffold, altering both conformational flexibility and target complementarity. These categorical differences—in warhead chemistry, linker geometry, and indole substitution pattern—mean that any screening hit, SAR dataset, or in vivo efficacy finding obtained with one analog cannot be assumed transferable to another within this chemotype family.

Chloropyridazine analog engages PI3Kα with high affinity; methoxy substitution may redirect target engagement, preventing direct interchange in PI3K/AKT pathway studies
Benzoic acid pharmacophore of iptacopan is essential for CFB inhibition; target compound's methoxypyridazine warhead likely lacks ionic S1 pocket anchoring, unsuitable as a direct iptacopan surrogate
4-carboxamide regioisomer projects indole with a different spatial vector; substitution alters molecular recognition and may yield divergent screening profiles

1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide: Comparator-Based Differentiation Evidence


Methoxy vs. Chloro Pyridazine: Physicochemical & ADME Differentiation

The 6-methoxy group on the pyridazine ring of the target compound is predicted to confer distinct physicochemical properties relative to the 6-chloro analog. Methoxy substitution reduces lipophilicity (estimated ΔclogP ≈ −0.5 to −0.8 log units vs. the chloro congener) and increases topological polar surface area (TPSA) by approximately 11–13 Ų, attributable to the additional oxygen atom acting as a hydrogen-bond acceptor. The chloro analog 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide has a reported XlogP of 4.8 and four H-bond acceptors, whereas the target methoxy compound bears five H-bond acceptors and is predicted to have a correspondingly lower logP [1]. These differences directly impact aqueous solubility, permeability, and CYP-mediated metabolic stability, making interchanging these two compounds in a screening cascade scientifically unwarranted without explicit physicochemical briding data.

Methoxy vs. Chloro Pyridazine
Class-level inference
ΔclogP ≈ −0.5 to −0.8; ΔHBA +1; ΔTPSA +11–13 Ų
Supports distinct solubility/permeability profile for assay compatibility
In silico prediction; experimental confirmation required
Physicochemical profiling ADME prediction Halogen vs. methoxy substitution Lipophilicity

Pyridazine vs. Benzoic Acid Warhead: Pharmacophore Differences with Iptacopan

Iptacopan (LNP023) achieves its Factor B inhibitory potency (IC50 = 10 nM in CVF-Bb complex biochemical assay; KD = 7.9 nM by surface plasmon resonance) through a benzoic acid moiety that forms critical ionic and hydrogen-bond interactions within the S1 pocket of the Bb catalytic domain [1]. The target compound replaces this benzoic acid pharmacophore with a 6-methoxypyridazin-3-yl group, which presents a distinct hydrogen-bond acceptor/donor pattern and lacks the carboxylic acid functionality essential for iptacopan's binding mode. While the pyridazine ring can engage in π-stacking and hydrogen-bonding interactions, the absence of the carboxylate precludes ionic anchoring in the S1 subsite. This pharmacophore divergence means the target compound cannot serve as a direct structural or functional substitute for iptacopan in complement-targeting studies, and its biological activity profile—whether against CFB or alternative targets—must be established independently.

Pyridazine vs. Benzoic Acid Warhead
Class-level inference
Target: methoxypyridazine; no reported CFB IC50; no carboxylic acid
Iptacopan: benzoic acid; IC50=10 nM (CVF-Bb), KD=7.9 nM (SPR)
Unsuited as direct iptacopan surrogate; target-agnostic complement screening fit
CFB binding must be independently established
Complement factor B inhibition Pharmacophore comparison Iptacopan Pyridazine scaffold

Carboxamide vs. Methylene Linker: Conformational & H-Bonding Effects

The target compound employs a carboxamide (–C(=O)NH–) linkage connecting the piperidine 3-position to the indole 4-position, in contrast to the methylene (–CH2–) bridge in iptacopan that connects the piperidine 1-position to the indole 4-position. This difference has three mechanistic consequences: (1) the carboxamide introduces a hydrogen-bond donor (N–H) and acceptor (C=O) that can engage in additional intermolecular interactions with biological targets or solvents; (2) the partial double-bond character of the amide bond restricts rotational freedom, reducing the conformational ensemble relative to the freely rotatable methylene linker; (3) the attachment point shifts from the piperidine nitrogen (iptacopan) to the piperidine 3-carbon (target compound), altering the spatial orientation of the indole relative to the piperidine core. The carboxamide also enhances metabolic stability relative to a simple methylene by reducing susceptibility to oxidative N-dealkylation [1].

Carboxamide vs. Methylene Linker
Supporting evidence
Target: carboxamide linker; +1 HBD, +1 HBA; restricted rotation; piperidine 3-attachment
Iptacopan: methylene linker; free rotation; piperidine 1-attachment
Enhances metabolic stability but narrows conformational ensemble
No experimental conformational or metabolic data for target compound
Linker chemistry Conformational analysis Hydrogen bonding Piperidinyl-indole scaffold

Indole N1-Methylation vs. N-Unsubstituted: Metabolic & Binding Implications

The target compound bears an N1-methyl group on the indole ring. In closely related indole carboxamide series, N1-alkylation has been shown to modulate both pharmacokinetic properties and target selectivity. N1-unsubstituted indole analogs (such as N-(1H-indol-5-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide) retain an indolic N–H hydrogen-bond donor that can contribute to target binding but also serve as a site for glucuronidation and oxidative metabolism . N1-methylation blocks this metabolic soft spot and eliminates the indole N–H donor, which may reduce off-target interactions while also potentially attenuating on-target potency for targets where the indole N–H engages in critical hydrogen bonds. The N1-methyl group also alters the electron density distribution of the indole ring system, subtly modulating π-stacking interactions [1].

N1-Methyl vs. N-Unsubstituted Indole
Class-level inference
Target: N1-methyl; 0 indole N–H donors; blocks metabolic soft spot
N-unsubstituted analog: 1 indole N–H donor; susceptible to glucuronidation/CYP oxidation
May improve stability and alter target engagement profile
Head-to-head metabolic data unavailable
Indole N-substitution CYP metabolism Hydrogen bonding Target recognition

Piperidine 3- vs. 4-Carboxamide Regioisomerism: Geometry & Target Complementarity

The target compound features a piperidine-3-carboxamide (meta-substituted) connectivity, whereas several commercially available analogs in this chemotype bear the carboxamide at the piperidine 4-position (e.g., N-(1H-indol-6-yl)-1-(6-methoxypyridazin-3-yl)piperidine-4-carboxamide) . The 3- vs. 4-substitution creates a distinct spatial vector for the indole-carboxamide: the 3-substituted piperidine projects the indole at approximately 60° relative to the piperidine ring plane, while the 4-substituted analog projects it roughly parallel. This geometric difference changes the overall molecular shape and may influence complementarity to different protein binding pockets. In screening libraries, 3- and 4-substituted piperidine regioisomers frequently exhibit divergent activity profiles and should not be treated as interchangeable [1].

3- vs. 4-Carboxamide Regioisomer
Supporting evidence
Target: piperidine-3-carboxamide; indole vector ≈60° from piperidine plane
4-carboxamide regioisomer: indole vector approximately parallel to piperidine plane
Regioisomer swap alters molecular recognition; verify identity upon procurement
No comparative biological activity data available
Regioisomerism Piperidine substitution Molecular geometry Structure-activity relationship

1-(6-Methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide: Application & Procurement Scenarios


Complement Alternative Pathway Phenotypic Screening

Given the established association of the piperidinyl-indole chemotype with complement factor B inhibition [1], this compound is suitable for inclusion in target-agnostic phenotypic screens designed to identify novel modulators of the complement alternative pathway. Its pyridazine warhead and carboxamide linker distinguish it from clinical-stage CFB inhibitors such as iptacopan, making it a useful tool for exploring chemotype diversity within complement-focused screening cascades. Procurement should specify purity ≥95% (HPLC) and anhydrous DMSO solubility verification to ensure compatibility with biochemical and cell-based complement activation assays (e.g., MAC formation, C3b deposition).

PI3K/AKT/mTOR Pathway Profiling

The close structural analog 1-(6-chloropyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide demonstrates potent PI3Kα binding (Ki = 1 nM) and PI3Kβ binding (Ki = 114 nM) [2]. This indicates that the pyridazine-indole-piperidine scaffold has intrinsic affinity for the PI3K lipid kinase family. The target methoxy compound should be evaluated in PI3K isoform selectivity panels (PI3Kα, β, γ, δ) and downstream phospho-AKT (Ser473) cellular assays to determine whether the methoxy → chloro substitution alters isoform selectivity or potency. Procurement of the chloro analog alongside the target compound enables a direct matched-pair comparison critical for establishing SAR.

In Vitro ADME & Physicochemical Profiling as a Chemical Probe

With its balanced physicochemical profile (MW ~378; predicted clogP ~3.9–4.2; 5 HBA; 1 HBD; TPSA ~96–100 Ų) and N1-methyl-indole blocking a known metabolic soft spot, this compound represents a structurally tractable chemical probe candidate. Recommended procurement scenario includes ordering alongside N-(1H-indol-5-yl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide (N1-unsubstituted indole comparator) for parallel microsomal stability, CYP inhibition, and Caco-2 permeability assessment. The carboxamide linker provides an additional metabolic handle whose stability can be benchmarked against the methylene-bridged iptacopan scaffold.

Broad-Profile Kinase Selectivity Screening

The presence of the pyridazine ring—a recognized kinase hinge-binding motif—combined with the piperidine-indole scaffold known to engage the ATP-binding pocket of multiple kinases (PI3K family [2], and potentially JAK2 based on related pyridazine-indole chemotypes), makes this compound a strong candidate for broad-profile kinome screening (e.g., KINOMEscan or equivalent). Procurement for this purpose should be coordinated with acquisition of the 6-chloro and 6-unsubstituted pyridazine analogs to establish the contribution of the 6-methoxy group to kinase selectivity. The carboxamide 3-substitution pattern provides a distinct spatial vector compared to 4-substituted regioisomers commonly found in commercial libraries.

Application
Selection Property
Validation Focus
Complement pathway phenotypic screening
Chemotype diversity from clinical CFB inhibitors
Target-agnostic MAC/C3b deposition endpoint assays
PI3K/AKT pathway selectivity profiling
Matched-pair SAR with chloro analog
PI3K isoform selectivity & phospho-AKT cellular readouts
In vitro ADME & physicochemical probe profiling
Balanced MW/clogP and N1-methyl blocking
Microsomal stability, CYP inhibition, permeability comparison
Broad-profile kinome screening
Pyridazine kinase hinge-binding motif evaluation
Kinase selectivity panel & regioisomer spatial vector comparison
Quote Request

Request a Quote for 1-(6-methoxypyridazin-3-yl)-N-(1-methyl-1H-indol-4-yl)piperidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.